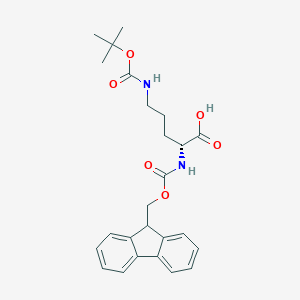

Fmoc-D-Orn(Boc)-OH

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-14-8-13-21(22(28)29)27-24(31)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOIZTMAHNLNHE-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553924 | |

| Record name | N~5~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118476-89-4 | |

| Record name | N~5~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 118476-89-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Orthogonal Protection Strategy for Fmoc-D-Orn(Boc)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the orthogonal protection strategy for N-α-Fmoc-N-δ-Boc-D-ornithine (Fmoc-D-Orn(Boc)-OH), a critical building block in modern solid-phase peptide synthesis (SPPS). The strategic use of orthogonal protecting groups allows for the selective deprotection of specific functional groups on a growing peptide chain, enabling the synthesis of complex peptides with branches or other modifications on the side chain of the ornithine residue.

The Principle of Orthogonality

In peptide chemistry, an orthogonal protection strategy employs protecting groups that can be removed under distinct chemical conditions, without affecting other protecting groups present in the molecule. In the case of this compound, the two key protecting groups are:

-

Fmoc (9-fluorenylmethyloxycarbonyl): This group protects the α-amino group of the ornithine. It is labile to basic conditions, typically a solution of piperidine in a polar aprotic solvent.

-

Boc (tert-butyloxycarbonyl): This group protects the δ-amino group on the ornithine side chain. It is stable to the basic conditions used for Fmoc removal but is readily cleaved by acidic conditions, such as trifluoroacetic acid (TFA).

This differential stability is the cornerstone of the orthogonal strategy, allowing for either the extension of the linear peptide backbone or the modification of the side chain at a desired point in the synthesis.

Deprotection Chemistries: A Quantitative Overview

The selective removal of the Fmoc and Boc groups is achieved under specific and non-interfering reaction conditions. The following table summarizes the typical quantitative parameters for these deprotection steps.

| Protecting Group | Reagent | Concentration | Reaction Time | Typical Cleavage Yield | Stability of Other Group |

| Fmoc | Piperidine in DMF or NMP | 20-50% (v/v) | 5-20 minutes | >99% | Boc group is stable |

| Boc | Trifluoroacetic Acid (TFA) | 50-95% in DCM | 30-120 minutes | >99% | Fmoc group is cleaved |

Experimental Protocols

The following are representative protocols for the selective deprotection of Fmoc and Boc groups in the context of solid-phase peptide synthesis.

Selective Removal of the Fmoc Group

This procedure is typically performed to elongate the peptide chain at the N-terminus.

Materials:

-

This compound coupled to a solid support (e.g., Rink Amide resin)

-

Deprotection solution: 20% (v/v) piperidine in dimethylformamide (DMF)

-

DMF for washing

-

Dichloromethane (DCM) for washing

Procedure:

-

Swell the peptide-resin in DMF for 30 minutes.

-

Drain the DMF.

-

Add the deprotection solution to the resin and agitate for 5-10 minutes at room temperature.

-

Drain the solution.

-

Repeat the deprotection step one more time.

-

Wash the resin thoroughly with DMF (5-7 times).

-

Wash the resin with DCM (3 times).

-

The resin is now ready for the coupling of the next amino acid.

Selective Removal of the Boc Group

This procedure is performed to allow for modification of the ornithine side chain, such as branching or labeling.

Materials:

-

Peptide-resin containing the this compound residue

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

DCM for washing

-

Diisopropylethylamine (DIPEA) solution (10% in DMF) for neutralization

Procedure:

-

Swell the peptide-resin in DCM for 30 minutes.

-

Drain the DCM.

-

Add the TFA cleavage cocktail to the resin and agitate for 1-2 hours at room temperature.

-

Drain the cleavage cocktail.

-

Wash the resin thoroughly with DCM (5-7 times).

-

Neutralize the resin by washing with the 10% DIPEA solution in DMF (3 times for 5 minutes each).

-

Wash the resin with DMF (3 times) and then DCM (3 times).

-

The deprotected δ-amino group is now available for further chemical modification.

Visualizing the Orthogonal Strategy

The following diagrams illustrate the workflow and logical relationships of the orthogonal protection strategy for this compound.

Caption: Workflow for selective deprotection and modification of this compound.

Caption: Logical relationship of the orthogonal deprotection of this compound.

Conclusion

The orthogonal protection strategy employing this compound is a powerful and versatile tool in the synthesis of complex peptides. The ability to selectively deprotect either the α-amino or the δ-amino group under mild and specific conditions provides synthetic chemists with the flexibility to create branched peptides, cyclic peptides, and peptides conjugated to other molecules such as fluorophores or cytotoxic drugs. A thorough understanding of the underlying chemistry and optimization of the deprotection protocols are essential for achieving high yields and purity in the final product.

Fmoc-D-Orn(Boc)-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties, Structure, and Application of Fmoc-D-Orn(Boc)-OH

This compound, or N-α-(9-Fluorenylmethoxycarbonyl)-N-δ-(tert-butoxycarbonyl)-D-ornithine, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). Its strategic dual-protection scheme, featuring a base-labile Fmoc group on the α-amino group and an acid-labile Boc group on the side-chain δ-amino group, facilitates orthogonal synthesis strategies. This allows for the selective deprotection and modification of the peptide chain, making it an invaluable tool for the creation of complex and structurally diverse peptides for research, diagnostics, and therapeutic development.

Chemical Properties and Structure

This compound is a white to off-white powder. Its chemical structure is characterized by a D-ornithine core, with the α-amino group protected by the bulky Fmoc group and the δ-amino group of the side chain protected by the Boc group.

Structure:

The Strategic Incorporation of D-Ornithine in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel peptide-based therapeutics is often challenged by the inherent limitations of natural L-amino acid peptides, primarily their susceptibility to enzymatic degradation and subsequent short in-vivo half-lives. A powerful strategy to overcome this obstacle is the site-specific incorporation of non-proteinogenic amino acids, with D-amino acids being a paramount example. This technical guide delves into the critical role of D-ornithine in modern peptide synthesis, providing a comprehensive resource on its application, the resulting enhancements in peptide stability and activity, and detailed methodologies for its integration and analysis.

The Significance of D-Ornithine in Peptide Drug Design

Ornithine, a non-proteinogenic amino acid, is a homolog of lysine, differing by a single methylene group in its side chain. While L-ornithine is a key intermediate in the urea cycle, its D-enantiomer, D-ornithine, offers unique advantages in the realm of peptide chemistry and drug development. The incorporation of D-ornithine into a peptide sequence can profoundly influence its physicochemical and biological properties.

Enhanced Enzymatic Stability

The primary driver for incorporating D-amino acids, including D-ornithine, into peptide therapeutics is the significant enhancement of their resistance to proteolytic degradation.[1] Proteases, the enzymes responsible for peptide bond cleavage, exhibit a high degree of stereospecificity for L-amino acid substrates. The presence of a D-amino acid residue disrupts the canonical three-dimensional structure recognized by the enzyme's active site, thereby sterically hindering cleavage and prolonging the peptide's half-life in biological fluids.[1] This increased stability is a critical factor in improving the pharmacokinetic profile and therapeutic efficacy of peptide drugs.

Modulation of Biological Activity and Receptor Binding

The substitution of an L-amino acid with D-ornithine can modulate the biological activity of a peptide. Depending on the specific residue being replaced and its role in receptor interaction, the introduction of D-ornithine can either maintain, enhance, or in some cases, decrease binding affinity. This modulation allows for the fine-tuning of a peptide's pharmacological profile. For instance, in the design of antimicrobial peptides (AMPs), the introduction of D-amino acids has been shown to maintain or even improve activity while increasing stability.

Structural Diversification and Conformational Constraint

The incorporation of D-ornithine provides a valuable tool for introducing conformational constraints into a peptide's structure. This can be particularly useful in mimicking or stabilizing specific secondary structures, such as β-turns, which are often crucial for biological activity. Furthermore, the δ-amino group of the ornithine side chain serves as a versatile chemical handle for further modifications, including cyclization, PEGylation, or the attachment of cytotoxic payloads.

Data Presentation: Quantitative Impact of D-Ornithine

To provide a clear and comparative overview, the following tables summarize key quantitative data regarding the impact of D-amino acid incorporation, with a focus on D-ornithine where data is available.

| Parameter | L-Amino Acid Peptide | D-Amino Acid Substituted Peptide | Fold Improvement | Reference(s) |

| Half-life in Human Serum (t½) | ~5 minutes | > 240 minutes | > 48x | [2] |

| Degradation by Trypsin (%) | 100% (within 1 hour) | < 5% (after 6 hours) | > 20x | [2] |

| Degradation by Chymotrypsin (%) | 100% (within 1 hour) | < 5% (after 6 hours) | > 20x | [2] |

Table 1: Comparative Enzymatic Stability of L- vs. D-Amino Acid Containing Peptides. Note: Data is generalized from studies on various D-amino acid substitutions, which demonstrate a consistent and significant increase in stability.

| Peptide Analog | Receptor Target | Binding Affinity (IC₅₀ / Kᵢ) | Reference(s) |

| [L-Orn²]-Dermorphin | µ-Opioid Receptor | ~1.5 nM (IC₅₀) | [3] |

| [D-Orn²]-Dermorphin | µ-Opioid Receptor | ~2.8 nM (IC₅₀) | [3] |

| L-enantiomer of Chex1-Arg20 | - | 4 µM (MIC) | [4] |

| [D-Arg⁷]-Chex1-Arg20 | - | > 64 µM (MIC) | [4] |

| [D-Arg²⁰]-Chex1-Arg20 | - | 8 µM (MIC) | [4] |

Table 2: Comparative Receptor Binding Affinity and Antimicrobial Activity. Note: Data for Dermorphin analogs illustrates the nuanced effect of D-amino acid substitution on receptor binding. Antimicrobial peptide data highlights how the position of the D-amino acid substitution can significantly impact activity.

| Bacterial Strain | MIC of L-amino acid peptide (µg/mL) | MIC of D-amino acid analog (µg/mL) | Reference |

| E. coli ATCC 25922 | 16 | 8 | [2] |

| P. aeruginosa ATCC 27853 | 32 | 16 | [2] |

| S. aureus ATCC 25923 | 8 | 4 | [2] |

| K. pneumoniae ATCC 13883 | 4 | 8 | [4] |

Table 3: Minimum Inhibitory Concentration (MIC) of Antimicrobial Peptides. Note: This table presents representative data showing that D-amino acid substitution can maintain or even enhance antimicrobial potency.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of D-ornithine-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of a D-Ornithine Containing Peptide

This protocol outlines the manual synthesis of a hypothetical peptide, Ac-Tyr-D-Orn-Phe-Gly-NH₂, using Fmoc/tBu chemistry.[5]

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-D-Orn(Boc)-OH, Boc-Tyr(tBu)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Acetic anhydride

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Diethyl ether

-

Solid Phase Peptide Synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection (First Amino Acid):

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

-

-

Coupling of the First Amino Acid (Fmoc-Gly-OH):

-

Dissolve 3 equivalents of Fmoc-Gly-OH and 3 equivalents of OxymaPure® in DMF.

-

Add 3 equivalents of DIC to the amino acid solution and allow to pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling (beads should be colorless). If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

-

-

Subsequent Amino Acid Cycles (Fmoc-Phe-OH, this compound):

-

Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the sequence.

-

-

Coupling of the N-terminal Amino Acid (Boc-Tyr(tBu)-OH):

-

After deprotection of the final Fmoc group, couple Boc-Tyr(tBu)-OH using the same procedure as in Step 3.

-

-

N-terminal Acetylation:

-

After coupling the final amino acid, wash the resin with DMF.

-

Prepare a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF.

-

Add the solution to the resin and agitate for 30 minutes.

-

Wash the resin with DMF (3 x 1 min) and DCM (5 x 1 min).

-

Dry the resin under vacuum.

-

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the dried resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether.

-

Air-dry the crude peptide.

-

Dissolve the crude peptide in a minimal amount of water/acetonitrile and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide.

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

In Vitro Enzymatic Stability Assay

This protocol describes a method to assess the stability of a D-ornithine-containing peptide in human serum.[6][7]

Materials:

-

D-ornithine-containing peptide and its L-ornithine counterpart (lyophilized)

-

Human serum

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Microcentrifuge tubes

-

Incubator at 37°C

-

RP-HPLC system with a C18 column

Procedure:

-

Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each peptide in water or a suitable buffer.

-

Incubation:

-

In a microcentrifuge tube, mix 90 µL of human serum with 100 µL of PBS. Pre-warm the mixture to 37°C.

-

Add 10 µL of the peptide stock solution to the serum mixture to achieve a final concentration of 50 µg/mL.

-

Incubate the mixture at 37°C.

-

-

Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw a 50 µL aliquot of the incubation mixture.

-

Reaction Quenching:

-

Immediately add the aliquot to a tube containing 50 µL of 10% TFA in ACN to stop the enzymatic reaction and precipitate serum proteins.

-

Vortex vigorously and incubate on ice for 10 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

-

Sample Analysis:

-

Carefully collect the supernatant.

-

Analyze the supernatant by RP-HPLC using a suitable gradient of water/ACN containing 0.1% TFA.

-

Monitor the absorbance at 214 nm or 280 nm.

-

-

Data Analysis:

-

Identify the peak corresponding to the intact peptide based on its retention time from a standard injection.

-

Quantify the peak area of the intact peptide at each time point.

-

Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.

-

Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide.

-

Competitive Receptor Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a D-ornithine-containing peptide for a G protein-coupled receptor (GPCR).[8][9]

Materials:

-

Cell membranes expressing the target GPCR

-

Radiolabeled ligand with known affinity for the receptor (e.g., ³H- or ¹²⁵I-labeled)

-

Unlabeled D-ornithine-containing peptide (test compound)

-

Unlabeled reference compound with known affinity

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates with glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the D-ornithine-containing peptide and the reference compound in the assay buffer.

-

Dilute the radiolabeled ligand in the assay buffer to a final concentration at or below its Kₑ value.

-

Dilute the cell membranes in the assay buffer to a concentration that results in <10% of the radioligand being bound.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of radiolabeled ligand, and 100 µL of cell membrane suspension.

-

Non-specific Binding (NSB): Add 50 µL of a high concentration of the unlabeled reference compound, 50 µL of radiolabeled ligand, and 100 µL of cell membrane suspension.

-

Competition: Add 50 µL of each dilution of the D-ornithine-containing peptide, 50 µL of radiolabeled ligand, and 100 µL of cell membrane suspension.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radiolabeled ligand and Kₑ is its equilibrium dissociation constant.

-

Mandatory Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

D-Arginine and D-Ornithine Metabolism Pathway

Caption: A simplified diagram of the D-Arginine and D-Ornithine metabolism pathway.

Conclusion

The incorporation of D-ornithine into peptide sequences represents a robust and versatile strategy for enhancing the therapeutic potential of peptide-based drugs. The primary advantage of increased enzymatic stability, coupled with the potential for modulating biological activity and providing a site for further chemical modification, makes D-ornithine an invaluable tool for medicinal chemists and drug developers. The detailed protocols and comparative data presented in this guide provide a solid foundation for the rational design, synthesis, and evaluation of novel D-ornithine-containing peptides with improved pharmacokinetic and pharmacodynamic properties. As the field of peptide therapeutics continues to evolve, the strategic use of non-proteinogenic amino acids like D-ornithine will undoubtedly play a pivotal role in the development of next-generation therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]

- 3. WO2006064530A2 - Dermorphin analogs with analgesic activity - Google Patents [patents.google.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

A Comprehensive Technical Guide to Fmoc and Boc Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-purity, high-yield products. These chemical moieties temporarily mask reactive functional groups, thereby preventing unintended side reactions and guiding the synthesis toward the desired molecular architecture.[1] Among the most pivotal of these are the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups, which have become the cornerstones of modern solid-phase peptide synthesis (SPPS).[2][3] This in-depth technical guide provides a comprehensive comparison of the Fmoc and Boc protecting group strategies, complete with quantitative data, detailed experimental protocols, and visualizations to inform the selection of the most appropriate synthetic route.

Core Principles: A Dichotomy of Lability

The primary distinction between the Boc and Fmoc strategies lies in the chemical conditions required for their removal, a property known as lability.[1] The Boc group is labile to acid, typically cleaved by trifluoroacetic acid (TFA), while the Fmoc group is labile to base, commonly removed with piperidine.[2][4] This fundamental difference dictates the entire synthetic strategy, including the choice of solid support (resin), side-chain protecting groups, and cleavage reagents.

This concept of selective removal of one protecting group in the presence of others is known as orthogonality .[1][5]

-

Fmoc/tBu Strategy: This is a fully orthogonal system. The base-labile Fmoc group for Nα-protection can be removed without affecting the acid-labile tert-butyl (tBu) based side-chain protecting groups.[1][6]

-

Boc/Bzl Strategy: This is considered a semi-orthogonal or "graduated lability" system. Both the Nα-Boc group and the benzyl (Bzl)-based side-chain protecting groups are removed by acid, but at different strengths. The Boc group is removed with a moderate acid like TFA, while the Bzl groups require a much stronger acid, such as hydrofluoric acid (HF), for cleavage.[1][7][8]

Quantitative and Qualitative Comparison of Fmoc and Boc Strategies

The choice between Fmoc and Boc chemistry is influenced by numerous factors, including the peptide sequence, length, presence of sensitive residues, and the desired scale of synthesis.[2]

| Feature | Fmoc Strategy | Boc Strategy |

| Nα-Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF)[4] | Acid-labile (e.g., 50% TFA in DCM)[1] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc)[] | Strong acid-labile (e.g., Bzl, Tos)[] |

| Final Cleavage | Moderate acid (e.g., TFA with scavengers)[4] | Strong acid (e.g., HF, TFMSA)[1] |

| Orthogonality | Fully orthogonal[1][6] | Semi-orthogonal (Graded Lability)[1] |

| Automation Friendliness | High; UV monitoring of deprotection is possible.[2] | Moderate; requires specialized equipment for HF cleavage.[10] |

| Safety | Milder final cleavage reagents.[2] | Requires handling of highly corrosive and toxic HF.[10][11] |

| Cost of Amino Acid Derivatives | Generally higher, but becoming more competitive.[] | Generally lower.[] |

| Aggregation Issues | More frequent, especially for hydrophobic sequences.[10] | Less frequent due to protonation of the N-terminus during deprotection.[10] |

| Compatibility | Ideal for acid-sensitive residues and modifications (e.g., phosphorylation, glycosylation).[][11] | Better for long or hydrophobic sequences prone to aggregation.[10] |

Performance Data in Peptide Synthesis

The following table presents representative data on the performance of Fmoc and Boc strategies in the synthesis of a peptide containing a modified amino acid, Boc-D-Tyr(Me)-OH versus Fmoc-D-Tyr(OMe)-OH.[4]

| Parameter | Boc Strategy | Fmoc Strategy |

| Crude Peptide Yield | ~65% | ~80% |

| Crude Peptide Purity (by HPLC) | ~55% | ~75% |

| Final Purified Peptide Yield | ~25% | ~40% |

| Final Peptide Purity (by HPLC) | >98% | >98% |

Note: Yields and purities are sequence-dependent and can vary significantly based on the specific peptide, reagents, and reaction conditions.[4]

Chemical Mechanisms and Workflows

Visualizing the chemical transformations and the overall process is crucial for understanding the nuances of each strategy.

Protection of Amino Acids

The first step in preparing for peptide synthesis is the protection of the α-amino group of the amino acids.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. csbio.com [csbio.com]

- 8. peptide.com [peptide.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

The Unseen Architects: A Technical Guide to Non-Proteinogenic Amino Acid Derivatives in Research

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biomedical research and drug discovery, non-proteinogenic amino acid (NPAA) derivatives have emerged as powerful tools, offering a vast and versatile chemical space beyond the confines of the 20 canonical amino acids. These unique building blocks, not encoded by the standard genetic machinery, are instrumental in overcoming the inherent limitations of native peptides and proteins, paving the way for novel therapeutics with enhanced efficacy, stability, and target specificity. This technical guide delves into the core features of NPAA derivatives, providing quantitative data, detailed experimental protocols, and a visual representation of their impact on cellular signaling.

Enhancing Therapeutic Potential: A Quantitative Look

The incorporation of NPAAs into peptide-based drugs can dramatically improve their pharmacokinetic and pharmacodynamic profiles. By altering properties such as proteolytic stability, receptor binding affinity, and in vivo half-life, these modifications can transform a transient biological signal into a robust therapeutic agent. The following tables summarize key quantitative data for several drugs that leverage the unique properties of NPAA derivatives.

Table 1: Pharmacokinetic and Efficacy Data of GLP-1 Receptor Agonists

| Drug | Non-Proteinogenic Amino Acid | Half-life (human) | HbA1c Reduction (%) | Weight Reduction (kg) |

| Liraglutide | γ-Glu linker | ~13 hours | 1.2 - 1.6 | 2.1 - 3.4 |

| Semaglutide | Aib, γ-Glu linker | ~1 week | 1.5 - 1.8 | 4.5 - 6.5 |

Data compiled from multiple sources.

Table 2: Properties of Proteasome Inhibitors

| Drug | Non-Proteinogenic Amino Acid | Mechanism of Action | Total Clearance (L/h) |

| Bortezomib | Boronic acid analog of Phe | Reversible proteasome inhibitor | 57 - 112 |

| Carfilzomib | Epoxyketone, morpholino- and Phe-derived moieties | Irreversible proteasome inhibitor | 133 - 263 |

Data compiled from multiple sources.[1][2]

From Bench to Biologic: Detailed Experimental Protocols

The synthesis and analysis of NPAA derivatives and their incorporation into peptides require specialized methodologies. This section provides detailed protocols for key experimental procedures.

Protocol 1: Synthesis of α-Aminoisobutyric Acid (Aib)

This protocol describes the Strecker synthesis of α-aminoisobutyric acid.

Materials:

-

Acetone

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Ammonia (aqueous solution)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Ethanol

Procedure:

-

Formation of Acetone Cyanohydrin: In a fume hood, slowly add a solution of sodium cyanide in water to a cooled solution of acetone in water. Stir the mixture while maintaining a low temperature. Acidify the reaction mixture with hydrochloric acid to generate acetone cyanohydrin.

-

Extraction: Extract the acetone cyanohydrin from the aqueous layer using diethyl ether.

-

Amination: Add the ethereal solution of acetone cyanohydrin to a concentrated aqueous solution of ammonia. Stir the mixture at room temperature in a sealed vessel.

-

Hydrolysis: After the reaction is complete, evaporate the ether and ammonia. Add concentrated hydrochloric acid to the residue and reflux the mixture to hydrolyze the aminonitrile to the amino acid hydrochloride.

-

Isolation: Neutralize the solution with a base (e.g., ammonium hydroxide) to the isoelectric point of Aib (pI ≈ 6.0) to precipitate the amino acid.

-

Purification: Collect the precipitate by filtration, wash with cold ethanol and diethyl ether, and dry under vacuum. Recrystallize from water/ethanol if necessary to obtain pure α-aminoisobutyric acid.

Protocol 2: Incorporation of Fmoc-Aib-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of the sterically hindered NPAA, α-aminoisobutyric acid, into a peptide chain using Fmoc chemistry.[1]

Materials:

-

Fmoc-protected amino acid resin (e.g., Rink Amide resin)

-

Fmoc-Aib-OH

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution to the resin. Agitate for 5-10 minutes. Drain and repeat the piperidine treatment for another 15-20 minutes to ensure complete Fmoc removal.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-Aib-OH (3-5 equivalents relative to resin loading), HCTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 30-40°C).

-

-

Washing: Wash the resin with DMF (5-7 times) and DCM (3 times).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide under vacuum. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Chiral Separation of Amino Acid Enantiomers by HPLC

This protocol provides a general method for the separation of D- and L-amino acid enantiomers using a chiral stationary phase.

Materials:

-

HPLC system with a UV or fluorescence detector

-

Chiral HPLC column (e.g., a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC T)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Amino acid standard solution (containing both D and L enantiomers)

-

Sample containing the amino acid enantiomers to be separated

Procedure:

-

Column Equilibration: Equilibrate the chiral column with the initial mobile phase composition (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.

-

Sample Injection: Inject a known concentration of the amino acid standard solution to determine the retention times of the D and L enantiomers.

-

Gradient Elution: Run a linear gradient to separate the enantiomers. A typical gradient might be from 5% B to 50% B over 20-30 minutes.

-

Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm or 254 nm) or a fluorescence detector if the amino acids are derivatized with a fluorescent tag.

-

Sample Analysis: Inject the sample and run the same gradient program.

-

Quantification: Identify the peaks corresponding to the D and L enantiomers based on their retention times. The peak area can be used to quantify the amount of each enantiomer present in the sample.

-

Method Optimization: The mobile phase composition, gradient slope, and flow rate may need to be optimized for different amino acids to achieve baseline separation.

Visualizing the Impact: NPAAs in Cellular Signaling

NPAA derivatives can act as potent modulators of cellular signaling pathways. A prime example is Gamma-aminobutyric acid (GABA), a non-proteinogenic amino acid that serves as the primary inhibitory neurotransmitter in the central nervous system. The following diagram illustrates the key components of the GABA-A receptor signaling pathway.

Caption: GABA-A receptor signaling pathway.

This guide provides a foundational understanding of the critical role of non-proteinogenic amino acid derivatives in contemporary research. By expanding the chemical repertoire available to scientists, these unique molecules will continue to drive innovation in drug discovery and our understanding of complex biological systems.

References

- 1. Population Pharmacokinetics and Pharmacodynamics of Carfilzomib in Combination with Rituximab, Ifosfamide, Carboplatin, and Etoposide in Adult Patients with Relapsed/Refractory Diffuse Large B Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Population Pharmacokinetics and Pharmacodynamics of Carfilzomib in Combination with Rituximab, Ifosfamide, Carboplatin, and Etoposide in Adult Patients with Relapsed/Refractory Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides. Developed as a milder alternative to the Boc/Benzyl approach, Fmoc-SPPS has become the cornerstone of peptide research and development, enabling the creation of complex peptides for a vast array of applications, from fundamental biological studies to the development of novel therapeutics. This document will delve into the core principles, detailed experimental protocols, and critical considerations for successful peptide synthesis.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc-SPPS is a cyclical process that facilitates the stepwise addition of amino acids to a growing peptide chain covalently attached to an insoluble solid support, typically a resin.[1] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[1] The core principle of this methodology lies in the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids.[1] This orthogonal protection strategy allows for the selective deprotection of the N-terminus without affecting the acid-labile protecting groups on the amino acid side chains.[1][2]

The synthesis cycle consists of three main steps:

-

Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide chain. This is typically achieved by treatment with a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][3] The deprotection reaction proceeds via a β-elimination mechanism.[2][4]

-

Washing: Thorough washing of the resin to remove the deprotection reagent and the cleaved Fmoc byproducts. This step is crucial to prevent side reactions in the subsequent coupling step.[1]

-

Amino Acid Coupling: The activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent reaction with the free amine on the peptide chain to form a new peptide bond.[5] This cycle is repeated until the desired peptide sequence is assembled.

The final steps involve the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, followed by purification of the crude peptide.[5]

Key Stages of the Fmoc-SPPS Workflow

The entire process of Fmoc-SPPS can be broken down into four key stages: Resin Preparation, Chain Elongation, Cleavage and Deprotection, and finally, Purification and Analysis.[1]

Data Presentation: Quantitative Parameters in Fmoc-SPPS

Table 1: Common Resins for Fmoc-SPPS

The choice of resin is critical as it determines the C-terminal functionality of the peptide and influences the overall success of the synthesis.[1] The resin must be physically stable and inert to the reagents and solvents used throughout the synthesis, yet allow for efficient cleavage of the final peptide.[1]

| Resin Type | C-Terminal Functionality | Cleavage Condition | Key Advantages & Considerations |

| Wang Resin | Carboxylic Acid | Strong acid (e.g., 95% TFA) | Well-established and widely used. Prone to racemization during the loading of the first amino acid.[6][7] |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid (Protected) | Mild acid (e.g., 1-5% TFA in DCM) | Allows for the synthesis of protected peptide fragments. Loading is less prone to racemization.[8][9] |

| Rink Amide Resin | Amide | Strong acid (e.g., 95% TFA) | Enables the direct synthesis of peptide amides with high cleavage efficiency.[6][7] |

| Sieber Amide Resin | Amide | Mild acid (e.g., 1-2% TFA in DCM) | Useful for preparing protected peptide amides.[1] |

Table 2: Comparison of Common Coupling Reagents

The efficiency of the coupling reaction is paramount for achieving high peptide purity. A variety of coupling reagents are available, each with its own advantages and disadvantages.

| Coupling Reagent | Class | Typical Equivalents (Reagent/Amino Acid/Base) | Coupling Time | Crude Peptide Purity (%) | Notes |

| HBTU | Aminium/Uronium | 3-5 / 3-5 / 6-10 | 10 - 30 min | ~85% | A widely used and reliable coupling reagent.[10] |

| HATU | Aminium/Uronium | 2.9-4.5 / 3-5 / 6-10 | 5 - 20 min | > 90% | Very efficient but can be more expensive.[10][11] |

| HCTU | Aminium/Uronium | 3-5 / 3-5 / 6-10 | 5 - 20 min | > 90% | Highly efficient, cost-effective alternative to HATU.[10] |

| DIC/Oxyma | Carbodiimide/Additive | 3 / 3 / - | 20 - 60 min | ~80-85% | Lower risk of racemization, suitable for sensitive amino acids.[10] |

| PyBOP | Phosphonium | 5 / 5 / 10 | 1-2 hours | Variable | Effective for sterically hindered couplings.[12] |

Data adapted from various sources, purity can be sequence-dependent.[4][10][13]

Table 3: Fmoc Deprotection Conditions

The removal of the Fmoc group is a critical step that must be complete to avoid deletion sequences.

| Reagent | Concentration | Typical Deprotection Time | Notes |

| Piperidine | 20% in DMF | 2 x 10 minutes | The most common and standard condition.[1][3] |

| Piperidine | 5-10% in DMF | Longer times required | May reduce side reactions like aspartimide formation.[14] |

| 4-Methylpiperidine (4-MP) | 20% in DMF | Similar to Piperidine | A less toxic alternative to piperidine with similar kinetics.[15][16] |

| Piperazine/DBU | 5% / 2% in DMF | < 1 min (t½ = 4s) | A faster alternative, may be beneficial for difficult sequences.[14] |

Table 4: Common Cleavage Cocktails

The final cleavage step removes the peptide from the resin and simultaneously deprotects the side chains. The composition of the cleavage cocktail is determined by the amino acid composition of the peptide to minimize side reactions.[13]

| Cleavage Cocktail Composition | Application |

| TFA / H₂O / TIS (95:2.5:2.5) | General purpose for peptides without sensitive residues like Cys, Met, or Trp. |

| TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) (Reagent K) | For peptides containing multiple sensitive residues, including Cys, Met, and Trp. |

| TFA / EDT / TIS / H₂O (94:2.5:1:2.5) | Peptides containing Cys, Met, or Trp to minimize side reactions. EDT is a particularly effective scavenger for protecting Cysteine residues.[13] |

| TFA / H₂O (95:5) | Peptides containing only Arg(Pbf), but no Trp, Met, or Cys. This is a minimal scavenger cocktail and should be used with caution.[13] |

Experimental Protocols

Protocol 1: Resin Preparation and Swelling

Objective: To prepare the solid support for the first amino acid coupling.

Methodology:

-

Weigh the appropriate amount of resin (e.g., for a 0.1 mmol scale synthesis, use 300 mg of resin) and place it into a suitable reaction vessel.[3]

-

Add DMF to the resin to cover it completely.[3]

-

Allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation.[3][11] This step is crucial for ensuring that the reactive sites within the resin beads are accessible.

-

After swelling, drain the solvent from the reaction vessel.[11]

Protocol 2: N-terminal Fmoc Deprotection

Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

Methodology:

-

Add a solution of 20% piperidine in DMF to the swollen resin.[11]

-

Agitate the mixture for an initial 3 minutes.[11]

-

Drain the solution.[11]

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[11]

-

Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.[11]

Protocol 3: Amino Acid Coupling

Objective: To form a new peptide bond between the free amine on the resin-bound peptide and the incoming Fmoc-protected amino acid.

Methodology:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent such as HATU (2.9-4.5 equivalents) or HBTU (3-5 equivalents) in DMF.[11]

-

Add a hindered base such as diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and mix well.[11]

-

Immediately add the activated amino acid solution to the deprotected resin.[11]

-

Agitate the reaction mixture for 1-4 hours at room temperature.[11] The progress of the coupling reaction should be monitored.

-

Perform a colorimetric test (e.g., Kaiser test) to confirm the completion of the coupling reaction (a negative result indicates completion).[11]

-

After a successful coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 4: Kaiser Test for Reaction Monitoring

Objective: To qualitatively determine the presence of free primary amines on the resin.

Methodology:

-

Take a small sample of resin beads (a few beads are sufficient) and wash them thoroughly with DMF and then with ethanol.

-

Add 2-3 drops of each of the three Kaiser test solutions (Reagent A: ninhydrin in ethanol, Reagent B: potassium cyanide in pyridine, Reagent C: phenol in ethanol) to the resin beads in a small test tube.

-

Heat the test tube at 100-120°C for 3-5 minutes.

-

Interpretation of Results:

Protocol 5: Cleavage and Final Deprotection

Objective: To cleave the synthesized peptide from the resin and remove the side-chain protecting groups.

Methodology:

-

After the final Fmoc deprotection and washing of the resin, dry the peptide-resin under vacuum for at least 1 hour.

-

Prepare the appropriate cleavage cocktail based on the amino acid composition of the peptide (see Table 4). For a standard peptide without sensitive residues, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is commonly used.

-

Add the cleavage cocktail to the dried resin in a fume hood. Use approximately 10 mL of cocktail per gram of resin.

-

Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

-

Filter the resin to collect the filtrate containing the cleaved peptide.[11]

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.[11]

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (approximately 10 times the volume of the TFA solution).[11]

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers and dissolved protecting groups.[11]

-

Dry the crude peptide pellet under vacuum.[11]

-

The crude peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Relationships in Fmoc-SPPS

Conclusion

Fmoc solid-phase peptide synthesis is a powerful and versatile technique that has revolutionized the field of peptide chemistry. Its mild reaction conditions and the robustness of the methodology have made it the standard for both academic research and industrial production of peptides. A thorough understanding of the core principles, careful selection of reagents and solid supports, and meticulous execution of the experimental protocols are essential for the successful synthesis of high-purity peptides. This guide provides the foundational knowledge and practical protocols to enable researchers, scientists, and drug development professionals to effectively utilize Fmoc-SPPS in their endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. americanpeptidesociety.org [americanpeptidesociety.org]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. benchchem.com [benchchem.com]

- 11. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. peptideweb.com [peptideweb.com]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. peptide.com [peptide.com]

Applications of Ornithine-Containing Amino Acid Building Blocks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornithine, a non-proteinogenic α-amino acid, serves as a versatile building block in medicinal chemistry and drug development. Its unique structural features, particularly the delta-amino group, provide a valuable scaffold for the synthesis of a diverse range of bioactive molecules. This technical guide explores the core applications of ornithine-containing amino acid building blocks, offering insights into their synthesis, incorporation into various molecular frameworks, and utility in therapeutic and diagnostic contexts. We will delve into their roles in peptide synthesis, the development of enzyme inhibitors, antimicrobial agents, anticancer therapeutics, and advanced drug delivery systems. This guide also provides detailed experimental protocols for key methodologies and summarizes relevant quantitative data to facilitate research and development in this dynamic field.

Ornithine in Peptide Synthesis and Peptidomimetics

Ornithine's primary application lies in its use as a monomer in solid-phase peptide synthesis (SPPS). The presence of two amino groups, the α-amino and the δ-amino group, allows for the creation of branched peptides, cyclic peptides, and the introduction of various functionalities.

Orthogonal Protection Strategies

To selectively functionalize the α- and δ-amino groups, orthogonal protecting group strategies are employed. A common and versatile building block is Nα-Fmoc-Nδ-Boc-L-ornithine (Fmoc-Orn(Boc)-OH). The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group is base-labile, while the tert-butyloxycarbonyl (Boc) group on the δ-amino group is acid-labile. This orthogonality allows for the selective deprotection and subsequent modification of each amino group during SPPS.[1]

Applications in Peptidomimetics

Ornithine is a key component in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often possess improved stability and bioavailability.[2] By incorporating ornithine and its derivatives, researchers can introduce conformational constraints, enhance proteolytic resistance, and modulate receptor binding affinity.

Enzyme Inhibition: Targeting Ornithine Decarboxylase

Ornithine decarboxylase (ODC) is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Elevated levels of polyamines are associated with various cancers, making ODC a prime target for anticancer drug development.

ODC Inhibitors

Several inhibitors of ODC have been developed, with α-difluoromethylornithine (DFMO or Eflornithine) being a well-known example.[3] Research is ongoing to develop more potent and selective ODC inhibitors. N-ω-chloroacetyl-L-ornithine (NCAO) is another example of a competitive ODC inhibitor that has shown promising cytotoxic and antiproliferative effects against various cancer cell lines.[4]

Data Presentation: ODC Inhibitors

| Inhibitor | Target Enzyme | Inhibition Type | Ki (µM) | IC50 (µM) | Cell Line(s) Tested | Reference(s) |

| N-ω-chloroacetyl-L-ornithine (NCAO) | Ornithine Decarboxylase (ODC) | Competitive | 59 | 10.1 - 17.5 | HeLa, MCF-7, HepG2 | [4] |

| α-difluoromethylornithine (DFMO) | Ornithine Decarboxylase (ODC) | Irreversible | - | ~7.5 (D-DFMO) | HCT116 | [5][6] |

| 1-amino-oxy-3-aminopropane (APA) | Ornithine Decarboxylase (ODC) | Competitive | - | Low nanomolar | - | [6] |

| AZ_95-176 (peptide) | Ornithine Decarboxylase (ODC) | - | - | 0.20 | - | [7][8][9] |

| AZ-95-228 (peptide) | Ornithine Decarboxylase (ODC) | - | - | 0.16 | - | [7][8][9] |

Antimicrobial Peptides (AMPs)

The incorporation of ornithine into peptide sequences is a strategy to enhance their antimicrobial activity. The cationic nature of the ornithine side chain at physiological pH contributes to the interaction of these peptides with the negatively charged membranes of bacteria, leading to membrane disruption and cell death.

Ornithine-Containing Lipopeptides

Lipopeptides, which are peptides conjugated to a lipid moiety, often exhibit potent antimicrobial properties. Ornithine residues are frequently incorporated into the peptide backbone of these molecules to increase their positive charge and amphipathicity, crucial features for their antimicrobial action.

Data Presentation: Antimicrobial Activity of Ornithine-Containing Peptides

| Peptide/Lipopeptide | Target Organism(s) | MIC (µg/mL) | Reference(s) |

| LP16 (Myristic acid-Orn-Orn-Orn) | E. coli, S. aureus, P. aeruginosa, B. subtilis, MRSE | 1.5 - 6.25 | [1] |

| H8O Lacticin 481 analogue | Bacillus subtilis | Maintained activity | [10] |

| H12O Lacticin 481 analogue | Bacillus subtilis | Slightly reduced activity | [10] |

| H8O & H12O Lacticin 481 analogue | Bacillus subtilis | Slightly reduced activity | [10] |

Anticancer Therapeutics

Beyond ODC inhibition, ornithine-containing compounds are being explored as direct anticancer agents. Their mechanisms of action can vary, including the induction of apoptosis and the inhibition of tumor cell migration.

In Vitro and In Vivo Efficacy

N-ω-chloroacetyl-L-ornithine (NCAO) has demonstrated antiproliferative activity against a wide range of cancer cell lines.[11] In vivo studies using a mouse myeloma model have shown that NCAO can exert potent antitumor activity against both ascitic and solid tumors.[11]

Data Presentation: Anticancer Activity of N-ω-chloroacetyl-L-ornithine (NCAO)

| Cell Line | Tissue Origin | EC50 (µM) after 72h |

| Ca Ski | Human Cervical Cancer | 1.18 ± 0.07 |

| HeLa | Human Cervical Cancer | 15.8 |

| MCF-7 | Human Breast Cancer | 17.5 |

| HepG2 | Human Liver Cancer | 10.1 |

| MDA-MB-231 | Human Breast Cancer | 50.6 ± 0.3 |

| Vero (normal) | Monkey Kidney | >1000 |

Drug Delivery Systems

The unique properties of ornithine make it a valuable component in the design of drug delivery systems. Its cationic nature can facilitate cellular uptake and its side chain provides a point of attachment for drugs, targeting ligands, or imaging agents.

Ornithine-Based Nanoparticles

Ornithine can be incorporated into polymers to form nanoparticles for drug and gene delivery. For instance, chitosan conjugated with ornithine has been shown to form nanoparticles with DNA, exhibiting enhanced cellular uptake.[12] The biodistribution of such nanoparticles is a critical factor in their therapeutic efficacy and is often studied using in vivo imaging techniques.[5][13][14][15]

Ornithine-Lipid Conjugates for Gene Therapy

Ornithine can be conjugated to lipids to create cationic lipids for the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids like siRNA and mRNA.[9][16][17][18][19] These LNPs can protect the nucleic acid cargo from degradation and facilitate its delivery into target cells. Gene therapy approaches for conditions like ornithine transcarbamylase (OTC) deficiency are actively being investigated using viral vectors and other delivery systems.[2][7][11][20][21]

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of an Ornithine-Containing Peptide

This protocol outlines the manual synthesis of a peptide containing an Fmoc-Orn(Boc)-OH residue using a Rink Amide resin.

1. Resin Swelling:

-

Place the Rink Amide resin in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes at room temperature.

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (3-5 times).

3. Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Orn(Boc)-OH) (3-5 equivalents), a coupling reagent such as HBTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test).

4. Washing:

-

Drain the coupling solution.

-

Wash the resin extensively with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).

5. Repeat Cycles:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

-

After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.[1]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

7. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Ornithine Decarboxylase (ODC) Inhibition Assay (Colorimetric)

This protocol is a general method for screening ODC inhibitors.

1. Reagent Preparation:

-

Prepare an assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing DTT and EDTA).

-

Prepare a solution of the ODC enzyme in the assay buffer.

-

Prepare a solution of the substrate, L-ornithine, in the assay buffer.

-

Prepare solutions of the test inhibitors at various concentrations.

-

Prepare a solution of a chromogenic reagent that reacts with putrescine, the product of the ODC reaction.

2. Assay Procedure:

-

In a 96-well microplate, add the assay buffer, ODC enzyme solution, and the test inhibitor solution to the appropriate wells.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes).

-

Initiate the reaction by adding the L-ornithine solution to all wells.

-

Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., a strong acid).

-

Add the chromogenic reagent and incubate to allow color development.

3. Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of ODC inhibition for each inhibitor concentration.

-

Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 3: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method to determine the MIC of an ornithine-containing peptide.

1. Preparation of Bacterial Inoculum:

-

Culture the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

-

Dilute the overnight culture to achieve a standardized concentration (e.g., ~5 x 10^5 CFU/mL).

2. Preparation of Peptide Dilutions:

-

Prepare a stock solution of the ornithine-containing peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

-

Perform serial two-fold dilutions of the peptide stock solution in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.

-

Include a positive control (bacteria in broth without peptide) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Protocol 4: Cytotoxicity Assessment - MTT Assay

This protocol is used to assess the cytotoxicity of ornithine-containing compounds on cancer cell lines.

1. Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

-

Prepare serial dilutions of the ornithine-containing compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound).

-

Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

3. MTT Addition:

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

4. Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control.

-

Determine the EC50 or IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Mandatory Visualizations

Caption: The Urea Cycle pathway.

Caption: The Polyamine Biosynthesis pathway.

Caption: General workflow for Fmoc-based SPPS.

Caption: Workflow for ODC inhibitor screening.

Conclusion

Ornithine-containing amino acid building blocks are indispensable tools in modern drug discovery and chemical biology. Their versatility allows for the creation of complex molecular architectures with a wide range of biological activities. From the development of potent enzyme inhibitors and novel antimicrobial agents to the construction of sophisticated drug delivery systems, the applications of ornithine derivatives continue to expand. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers and scientists, fostering further innovation in the design and application of these remarkable building blocks for the advancement of human health.

References

- 1. benchchem.com [benchchem.com]

- 2. Safety and efficacy of an engineered hepatotropic AAV gene therapy for ornithine transcarbamylase deficiency in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 4. Evaluation of ανβ3-Mediated Tumor Expression with a 99mTc-Labeled Ornithine-Modified RGD Derivative During Glioblastoma Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Developing adenoviral-mediated in vivo gene therapy for ornithine transcarbamylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ornithine aminotransferase supports polyamine synthesis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diverse lipid conjugates for functional extra-hepatic siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Preclinical Evaluation of a Clinical Candidate AAV8 Vector for Ornithine Transcarbamylase (OTC) Deficiency Reveals Functional Enzyme from Each Persisting Vector Genome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enhanced intracellular uptake and endocytic pathway selection mediated by hemocompatible ornithine grafted chitosan polycation for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vivo biodistribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Improving siRNA Delivery In Vivo Through Lipid Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Improving siRNA Delivery In Vivo Through Lipid Conjugation | Semantic Scholar [semanticscholar.org]

- 19. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 20. Genetic Therapy Approaches for Ornithine Transcarbamylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Protocol for the Incorporation of Fmoc-D-Orn(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Fmoc-D-Orn(Boc)-OH is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the creation of peptides with unnatural configurations, cyclic peptides, and for the introduction of specific functionalities. The use of the D-enantiomer of ornithine can significantly impact the biological activity and enzymatic stability of the resulting peptide.

The orthogonal protection strategy is a key feature of this amino acid derivative.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group is labile to basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[1][2][3] In contrast, the tert-butyloxycarbonyl (Boc) group on the δ-amino side chain is stable to these basic conditions but is readily removed by strong acids, such as trifluoroacetic acid (TFA), which is often used in the final cleavage step.[1] This differential stability allows for the selective deprotection of the α-amino group for peptide chain elongation, while the side chain remains protected until the final cleavage, or it can be selectively deprotected on-resin for further modifications like cyclization or branching.[1]

The incorporation of this compound follows the standard cycle of Fmoc-based SPPS. Careful selection of coupling reagents and monitoring of reaction completion are critical to ensure high purity and yield of the final peptide. Potential side reactions, such as aspartimide formation or diketopiperazine formation, should be considered, especially in certain sequences, although these are general concerns in Fmoc-SPPS and not specific to the incorporation of D-Ornithine.[3][4]

Quantitative Data Summary

The following table summarizes typical parameters for the incorporation of this compound in a standard SPPS protocol. Note that optimal conditions may vary depending on the specific peptide sequence, resin, and synthesizer used.

| Parameter | Value | Reagents/Conditions | Notes |

| Resin Swelling | 30-60 min | N,N-Dimethylformamide (DMF) | Essential for optimal reaction kinetics. |

| Fmoc Deprotection | 2 x 5-15 min | 20% (v/v) Piperidine in DMF | Two treatments ensure complete removal of the Fmoc group.[2][5] |

| Amino Acid Activation | 5-20 min | 3-5 equivalents of this compound, coupling agent (e.g., HBTU, DIC), and additive (e.g., HOBt, Oxyma) in DMF.[2][5] | Pre-activation is common, especially with carbodiimide-based methods. |

| Coupling Reaction | 1-4 hours | Activated amino acid solution added to the resin. | Reaction time can be extended for difficult couplings.[6] Monitoring with a colorimetric test (e.g., Kaiser test) is recommended.[5] |

| Final Cleavage & Side-Chain Deprotection | 1-3 hours | Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) | The Boc group on the ornithine side chain is removed during this step. |

Experimental Protocol: Single Coupling Cycle of this compound

This protocol details a single cycle for the incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling agent (e.g., HBTU, HCTU, or DIC)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

Additive (e.g., HOBt or Oxyma Pure, especially if using DIC)

-

Dichloromethane (DCM)

-

Solid-phase peptide synthesis vessel (manual or automated)

Methodology:

-

Resin Washing: If starting from a previous step, wash the peptide-resin thoroughly with DMF (3-5 times) to remove any residual reagents.

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.[2][5]

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.[2][5]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[5] A colorimetric test (e.g., Kaiser test) can be performed to confirm the presence of the free primary amine.[5]

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and a suitable coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.[2]

-

Add a base such as DIPEA (6-10 equivalents) to the activation mixture.

-

Allow the activation to proceed for a few minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. For sequences known to be difficult, the coupling time can be extended.[6]

-

-

Monitoring the Coupling Reaction:

-

Take a small sample of the resin beads and perform a colorimetric test (e.g., Kaiser test). A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

-

Visualizations

Caption: SPPS cycle for a single amino acid incorporation.

References

Application Note: On-Resin Side-Chain Cyclization of Peptides Using Ornithine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclic peptides are a prominent class of molecules in drug discovery, offering significant advantages over their linear counterparts, including enhanced proteolytic stability, improved receptor selectivity, and better bioavailability.[1] On-resin cyclization is an efficient solid-phase peptide synthesis (SPPS) strategy to generate these conformationally constrained structures. A common and robust method for achieving this is the formation of a lactam bridge between the side chain of a basic amino acid, such as ornithine, and an acidic amino acid like aspartic acid or glutamic acid.